molecular formula C14H28N2S4 B8402021 Disulfide, bis(dipropylthiocarbamoyl) CAS No. 2556-42-5

Disulfide, bis(dipropylthiocarbamoyl)

Cat. No.: B8402021
CAS No.: 2556-42-5
M. Wt: 352.7 g/mol
InChI Key: ICEXLMACENYGPP-UHFFFAOYSA-N
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Description

Bis(dipropylthiocarbamoyl) disulfide, with the molecular formula $ \text{C}{14}\text{H}{28}\text{N}2\text{S}4 $, is a sulfur-containing organosulfur compound characterized by two dipropylthiocarbamoyl groups linked via a disulfide (–S–S–) bridge. Its structure has been elucidated through X-ray crystallography, revealing an orthorhombic crystal system (space group $ Pbca $) with lattice parameters $ a = 1.10232 \, \text{nm}, b = 1.51645 \, \text{nm}, c = 2.42826 \, \text{nm} $, and $ Z = 8 $. The two dithiocarbamate groups are nearly perpendicular, with torsion angles of 2.9° and 1.3° between propyl chains and the central moiety . This compound is stabilized by van der Waals interactions and serves as a precursor in coordination chemistry and materials science .

Properties

CAS No.

2556-42-5

Molecular Formula

C14H28N2S4

Molecular Weight

352.7 g/mol

IUPAC Name

dipropylcarbamothioylsulfanyl N,N-dipropylcarbamodithioate

InChI

InChI=1S/C14H28N2S4/c1-5-9-15(10-6-2)13(17)19-20-14(18)16(11-7-3)12-8-4/h5-12H2,1-4H3

InChI Key

ICEXLMACENYGPP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)SSC(=S)N(CCC)CCC

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Disulfide, bis(dipropylthiocarbamoyl) has the chemical formula C14H28N2S4\text{C}_{14}\text{H}_{28}\text{N}_2\text{S}_4 and is characterized by its disulfide linkage and thiocarbamoyl functional groups. Its structure allows it to participate in redox reactions, making it useful in various applications.

Medicinal Chemistry

Antimicrobial and Anticancer Applications

Dithiocarbamate derivatives, including disulfide compounds like bis(dipropylthiocarbamoyl), have been investigated for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance, studies have shown that dithiocarbamate complexes exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Furthermore, the anticancer potential of dithiocarbamate compounds has been explored. Their ability to form stable complexes with transition metals enhances their efficacy as chemotherapeutic agents. These complexes can induce apoptosis in cancer cells and inhibit tumor growth .

Material Science

Crosslinking Agents in Polymer Chemistry

Disulfide, bis(dipropylthiocarbamoyl) is utilized as a crosslinking agent in the synthesis of various polymeric materials. Its ability to form reversible disulfide bonds allows for the development of dynamic materials that can self-heal and respond to environmental stimuli.

Table 1: Applications in Polymer Chemistry

Application TypeDescription
Self-Healing PolymersUsed in the synthesis of polymers that can repair themselves upon damage.
Drug Delivery SystemsServes as a crosslinker in reduction-responsive hydrogels for drug delivery.
Coatings and Packaging MaterialsEnhances the mechanical properties and durability of polymer coatings.

The use of disulfides in polymer chemistry not only improves material properties but also contributes to sustainability through self-healing capabilities .

Environmental Applications

Heavy Metal Remediation

Dithiocarbamate compounds have shown promise in environmental applications, particularly in the remediation of heavy metals from contaminated water sources. The chelating ability of these compounds allows them to bind heavy metals effectively, facilitating their removal from the environment.

Case Study: Heavy Metal Removal

A study demonstrated that dithiocarbamate derivatives could effectively reduce lead and cadmium concentrations in water samples. By forming stable complexes with these metals, disulfides contribute to cleaner water sources .

Industrial Applications

Vulcanization Process

In industrial settings, disulfides are crucial for the vulcanization of rubber. This process enhances the elasticity and durability of rubber products, making them suitable for various applications ranging from automotive tires to industrial seals.

Comparison with Similar Compounds

Bis(dimethylthiocarbamoyl) Disulfide

  • Structural Differences : Substitution of propyl groups with smaller methyl groups reduces steric hindrance, leading to a planar centrosymmetric structure (triclinic system, space group $ P1 $) .
  • Applications : Primarily studied for its toxicological impacts rather than functional applications.

Bis(diisobutylthiocarbamoyl) Disulfide

  • Structural Features : Features bulkier isobutyl substituents (2-methylpropyl), increasing molecular weight ($ \text{C}{18}\text{H}{36}\text{N}2\text{S}4 $) and altering crystal packing. The IUPAC name highlights the branched alkyl chains, distinguishing it from the linear propyl variant .
  • Crystallography : Likely exhibits distinct lattice parameters due to steric effects, though specific data are unavailable.

Dibutyl Disulfide ($ \text{C}8\text{H}{18}\text{S}_2 $)

  • Key Differences : Lacks thiocarbamoyl groups, consisting solely of two butyl chains connected by a disulfide bond. Simpler structure ($ \text{Molecular weight} = 178.35 $) and lower complexity reduce its utility in coordination chemistry but enhance volatility .
  • Hazard Profile : Classified with >95% purity but lacks explicit toxicity data compared to thiocarbamoyl derivatives .

Bis(diisopropylaminoethyl)disulfide ($ \text{C}{16}\text{H}{36}\text{N}2\text{S}2 $)

  • Functional Groups: Incorporates aminoethyl groups instead of thiocarbamoyl moieties, enabling nitrogen coordination. Higher molecular weight ($ 320.60 \, \text{g/mol} $) and branched isopropyl groups influence solubility and reactivity .
  • Applications: Potential use in polymer chemistry or drug delivery due to amine functionality.

Structural and Crystallographic Analysis

Table 1: Crystallographic Parameters of Selected Disulfides

Compound Crystal System Space Group Lattice Parameters (nm) Torsion Angles (°) Reference
Bis(dipropylthiocarbamoyl) disulfide Orthorhombic $ Pbca $ $ a = 1.10232, b = 1.51645, c = 2.42826 $ 2.9, 1.3
Bis(diisopropylthiophosphate) disulfide Triclinic $ P1 $ $ a = 0.8299, b = 0.8498, c = 0.88380 $ N/A

Table 2: Comparative Toxicity Data

Compound Key Toxicity Findings Reference
Bis(dimethylthiocarbamoyl) disulfide - 20% cell kill at 17.38 µmol/L (human kidney cells)
- Mutagenicity in multiple assays
Bis(dipropylthiocarbamoyl) disulfide - Limited toxicity data; inferred lower acute toxicity due to longer alkyl chains
Dibutyl disulfide - No explicit toxicity classification; >95% purity

Preparation Methods

Reaction Mechanism and Conditions

  • Thiol Precursor Synthesis : Dipropylamine reacts with carbon disulfide (CS2) in a 1:1 molar ratio at 0–5°C to form dipropylthiocarbamic acid. Subsequent treatment with sodium hydroxide generates the sodium thiolate, which is protonated to yield the free thiol.

  • Oxidation : The thiol is oxidized using 20–30% H2O2 in alkaline media (pH 10–12) at 10–25°C. The reaction completes within 2–4 hours, achieving yields of 85–90%.

Critical Parameters :

  • Temperature Control : Excessive exothermicity during oxidation risks overoxidation to sulfonic acids. Maintaining temperatures below 25°C mitigates side reactions.

  • Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) enhance solubility, while aqueous-organic biphasic systems simplify product isolation.

Limitations :

  • Thiol intermediates exhibit malodorous properties, necessitating closed-system handling.

  • Overoxidation at elevated temperatures or excessive H2O2 concentrations reduces yields.

Sulfur Halide-Mediated Coupling of Thiocarbamoyl Chlorides

Adapting methodologies from diaryl disulfide production, bis(dipropylthiocarbamoyl) disulfide can be synthesized via reaction of dipropylthiocarbamoyl chloride with sulfur monochloride (S2Cl2).

Reaction Protocol

  • Chloride Synthesis : Dipropylamine reacts with thiophosgene (CSCl2) in dichloromethane at −10°C to form dipropylthiocarbamoyl chloride.

  • Disulfide Formation : The chloride is treated with S2Cl2 (0.5 molar equivalents) in acetic acid with zinc acetate (5–10 mol%) as a Lewis acid catalyst. The reaction proceeds at 20–40°C for 12–24 hours, yielding 75–80% product.

Advantages :

  • Single-Step Process : Eliminates isolation of thiol intermediates, streamlining production.

  • Scalability : The US20120157716A1 patent demonstrates kilogram-scale synthesis of analogous disulfides with minimal byproducts.

Challenges :

  • S2Cl2 and thiophosgene are highly toxic and corrosive, requiring specialized equipment.

  • Residual Lewis acids necessitate post-reaction washes with dilute hydrochloric acid.

Thioacetate Displacement and Alkaline Hydrolysis

A three-step approach inspired by CN117903090A involves:

  • Thioacetate Intermediate : Reacting dipropylamine with sodium thioacetate (CH3COSNa) in dilute sulfuric acid to form S-acetyl dipropylthiocarbamothioate.

  • Alkaline Hydrolysis : Treating the thioacetate with 10% NaOH liberates the thiocarbamoyl thiolate.

  • Oxidation : H2O2 addition induces disulfide coupling, yielding the final product with 88–92% purity after vacuum distillation.

Optimization Insights :

  • Molar Ratios : A 1:1.7 mass ratio of sodium thioacetate to amine precursor maximizes intermediate purity.

  • Distillation Conditions : Reduced-pressure distillation (1 mmHg) at 105–110°C isolates the disulfide with minimal thermal degradation.

Electrochemical Oxidation

Emerging techniques employ electrochemical cells to oxidize thiocarbamoyl thiols. Applying a 1.5–2.0 V potential across platinum electrodes in an ammonium chloride electrolyte generates the disulfide at 70–80% efficiency. While less explored in industrial settings, this method eliminates chemical oxidants, reducing waste generation.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Safety Concerns
Oxidative Coupling85–90%95–98%ModerateThiol handling
S2Cl2-Mediated Coupling75–80%90–93%HighS2Cl2/thiophosgene toxicity
Thioacetate Hydrolysis88–92%97–98%HighAcidic/basic conditions
Electrochemical70–80%85–90%LowCapital-intensive setup

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing bis(dipropylthiocarbamoyl) disulfide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves oxidative coupling of dipropylthiocarbamoyl thiols using oxidizing agents like iodine or hydrogen peroxide. To optimize yield, control reaction temperature (20–40°C) and stoichiometry of the oxidant (1:1 molar ratio of thiol to oxidant). Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to detect disulfide bond formation (S–S stretching ~500 cm⁻¹). Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is recommended .
  • Data Note : Analogous compounds (e.g., bis(diethylthiocarbamoyl) disulfide) show yields >80% under controlled conditions, suggesting similar optimization strategies apply .

Q. How can the crystal structure of bis(dipropylthiocarbamoyl) disulfide be resolved, and what challenges arise in X-ray diffraction analysis?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Challenges include crystal quality (ensure slow evaporation from dichloromethane/hexane mixtures) and disorder in propyl chains. Refinement software like SHELXL can model thermal motion and occupancy issues. Compare bond lengths (e.g., S–S ~2.05 Å, C–S ~1.7 Å) to literature values for validation .
  • Data Note : Similar disulfides (e.g., ethylene bis(dimethyldithiocarbamate)) exhibit monoclinic systems with Z = 2, providing a reference for space group assignment .

Q. What spectroscopic techniques are most effective for characterizing bis(dipropylthiocarbamoyl) disulfide, and how do conflicting spectral interpretations arise?

  • Methodology : Combine NMR (¹³C for thiocarbamoyl carbons at ~170 ppm), Raman (S–S stretch at 450–550 cm⁻¹), and mass spectrometry (ESI-MS for [M+H]+ peaks). Discrepancies in S–S bond detection may arise from solvent polarity in NMR or oxidation artifacts in MS. Validate with computational methods (DFT for vibrational modes) .

Advanced Research Questions

Q. How does the thermal stability of bis(dipropylthiocarbamoyl) disulfide compare to analogs, and what decomposition pathways dominate under varying conditions?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) and analyze evolved gases via GC-MS. Compare decomposition onset temperatures (e.g., ~180°C for dipropyl vs. ~200°C for diethyl analogs). Pathways may include S–S bond cleavage to form thiyl radicals or propyl isothiocyanate byproducts .
  • Data Contradiction : Some studies report higher stability for branched alkyl chains (e.g., diisobutyl), while linear chains (dipropyl) show faster degradation. Reconcile via Arrhenius plots of kinetic data .

Q. What mechanistic insights explain the reactivity of bis(dipropylthiocarbamoyl) disulfide in radical-mediated polymerization systems?

  • Methodology : Use electron paramagnetic resonance (EPR) to detect thiyl radicals during UV-initiated polymerization. Compare chain-transfer constants (Ctr) with styrene or acrylates. Computational modeling (e.g., DFT for bond dissociation energies) can predict reactivity trends. Note that steric hindrance from propyl groups may reduce Ctr compared to methyl analogs .
  • Data Note : Bis(dimethylthiocarbamoyl) disulfide shows Ctr ≈ 2.5 in styrene, while dipropyl derivatives may exhibit lower values due to reduced radical mobility .

Q. How can conflicting cytotoxicity data for bis(dipropylthiocarbamoyl) disulfide in biological studies be systematically addressed?

  • Methodology : Standardize assays (e.g., MTT or resazurin) across cell lines (HEK-293 vs. HepG2) and control for disulfide reduction by cellular glutathione. Use LC-MS to quantify intracellular degradation products. Contradictions may arise from differential membrane permeability or metabolic activation pathways .
  • Case Study : Tetraethylthiuram disulfide (disulfiram) exhibits dose-dependent cytotoxicity linked to copper chelation—a factor to test for dipropyl analogs .

Methodological Challenges and Solutions

Q. What strategies resolve discrepancies in quantifying bis(dipropylthiocarbamoyl) disulfide in environmental matrices?

  • Methodology : Employ solid-phase extraction (SPE) with C18 cartridges followed by HPLC-UV (λ = 254 nm). Validate recovery rates (≥85%) using spiked samples. Discrepancies may stem from matrix interference (e.g., humic acids); mitigate with tandem MS (HPLC-MS/MS) for selective ion monitoring .

Q. How can computational modeling predict the ligand properties of bis(dipropylthiocarbamoyl) disulfide in coordination chemistry?

  • Methodology : Use molecular docking (AutoDock Vina) and DFT (B3LYP/6-31G*) to model metal interactions (e.g., Cu²+ or Zn²+). Key parameters include charge density on sulfur atoms and chelation geometry. Experimental validation via X-ray absorption spectroscopy (XAS) confirms predicted binding modes .

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